N-(3-methoxyphenyl)-2-phenoxybutanamide
Description
N-(3-Methoxyphenyl)-2-phenoxybutanamide is an aromatic amide compound characterized by a methoxy-substituted phenyl group attached to a butanamide backbone via a phenoxy linkage. The methoxy group at the 3-position of the phenyl ring likely enhances solubility and influences electronic properties, which may modulate receptor binding or metabolic stability .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-phenoxybutanamide |
InChI |
InChI=1S/C17H19NO3/c1-3-16(21-14-9-5-4-6-10-14)17(19)18-13-8-7-11-15(12-13)20-2/h4-12,16H,3H2,1-2H3,(H,18,19) |
InChI Key |
BIZZWNQAIIBRPE-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between N-(3-methoxyphenyl)-2-phenoxybutanamide and related compounds:
Key Observations:
- Backbone Modifications: Replacing the phenoxy group with a thiazole-pyridinyl system (as in Compound 3k) introduces rigidity and heterocyclic interactions, significantly boosting antiangiogenic activity .
- Halogen Substitution : Chlorine in N-(3-chloro-2-methylphenyl)-4-phenylbutanamide increases lipophilicity, which could enhance membrane permeability but may also elevate toxicity risks .
Pharmacological and Functional Comparisons
TRPV1 Antagonists :
N-(3-[11C]Methoxyphenyl)-4-chlorocinnamide () demonstrates high affinity for TRPV1 receptors (IC₅₀ = 18 nM), suggesting that the 3-methoxyphenyl group is critical for receptor engagement. Compared to this compound, this compound lacks the chlorocinnamide moiety, which may reduce TRPV1 affinity but could offer selectivity for other targets .
Antiangiogenic Agents :
Compound 3k () outperforms Vandetanib in suppressing angiogenesis, attributed to its thiazole-pyridinyl scaffold. The absence of this scaffold in this compound suggests divergent mechanisms, though the shared 3-methoxyphenyl group may indicate overlapping signaling pathway modulation .
Physicochemical and Metabolic Considerations
- Solubility: Methoxy groups generally improve aqueous solubility compared to methyl or chloro substituents, which could enhance bioavailability in this compound .
- Metabolic Stability: The phenoxy linkage may confer resistance to enzymatic hydrolysis compared to ester or thioether linkages seen in other analogs .
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